molecular formula C9H11NO B2951382 N-phenyloxetan-3-amine CAS No. 1341385-50-9

N-phenyloxetan-3-amine

Cat. No.: B2951382
CAS No.: 1341385-50-9
M. Wt: 149.193
InChI Key: UZBJFLYGMMUGTI-UHFFFAOYSA-N
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Description

Overview of Oxetane (B1205548) Ring Systems and Their Significance in Organic Chemistry and Drug Discovery

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in the fields of organic chemistry and drug discovery. acs.orgacs.org This strained heterocyclic system, once considered a synthetic curiosity, is now recognized for its ability to impart favorable physicochemical properties to molecules. acs.orgnih.gov Its small, polar, and three-dimensional nature makes it a valuable tool for medicinal chemists seeking to optimize drug candidates. nih.govacs.org

The significance of the oxetane ring in drug discovery stems from its capacity to modulate key parameters such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov By replacing more common functional groups like gem-dimethyl or carbonyl groups with an oxetane, chemists can often achieve a more desirable "drug-like" profile. acs.orgresearchgate.net This can lead to improved pharmacokinetic properties and potentially reduced side effects. nih.gov The incorporation of an oxetane can also influence the conformational preferences of a molecule, which can be critical for effective binding to a biological target. researchgate.net

In organic synthesis, oxetanes serve as versatile building blocks. The inherent ring strain of the four-membered ring allows for a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of more complex molecular architectures. acs.org The development of new synthetic methodologies has made a wide array of oxetane derivatives more accessible, fueling their increased use in research and development. acs.org

Several natural products and marketed drugs contain the oxetane moiety, including the chemotherapy agents Taxol and Taxotere, highlighting the therapeutic potential of this heterocyclic system. mdpi.com The ability of oxetanes to act as hydrogen-bond acceptors, a property that rivals that of many carbonyl functional groups, further contributes to their utility in designing molecules that can effectively interact with biological targets. mdpi.com

The Unique Position of N-Phenyloxetan-3-amine as a Subclass of Secondary Amines

This compound belongs to the class of 3-amino-oxetanes, which are of particular interest in medicinal chemistry. The presence of the oxetane ring can attenuate the basicity of the amine group, a property that can be advantageous in drug design to avoid issues related to tissue accumulation. acs.org This compound is a 3,3-disubstituted oxetane, with both a phenyl group and an amine group attached to the same carbon atom of the oxetane ring. This substitution pattern can enhance the metabolic stability of the molecule by making the oxetane ring more resistant to opening under physiological conditions.

The combination of the rigid oxetane ring and the phenyl group in this compound provides a defined three-dimensional structure that can be beneficial for binding to specific protein targets. The amine functionality serves as a key synthetic handle, allowing for a variety of chemical modifications. This enables the facile generation of libraries of related compounds for structure-activity relationship (SAR) studies. Common reactions involving the amine group include reductive amination, nucleophilic substitutions, and cross-coupling reactions.

The phenyl group itself can participate in various interactions with biological targets, such as hydrophobic and halogen bonding interactions, particularly when substituted with electron-withdrawing groups. This makes this compound a valuable building block for the synthesis of a wide range of potentially bioactive molecules. lookchem.com

Historical Context and Evolution of Research on Oxetane Derivatives

The discovery of the parent oxetane molecule dates back to the 1870s. beilstein-journals.org For a considerable period, research into oxetanes was relatively limited. Significant progress in understanding the chemical transformations of oxetanes occurred in the 1930s and 1940s. A major milestone was achieved in the 1950s with the first successful polymerization of oxetane derivatives, starting with 3,3-bis(chloromethyl)oxetane. The unsubstituted oxetane was not polymerized until 1956.

A surge in interest in oxetanes within the medicinal chemistry community, sometimes referred to as the "oxetane rush," was sparked by the pioneering work of Carreira and his collaborators in the early 2000s. Their research highlighted the potential of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, demonstrating their ability to improve key physicochemical properties of drug candidates.

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, represents one of the early methods for synthesizing oxetanes, first reported by Paternò in 1909, although the correct structure of the product was not identified until 1953 by Büchi. mdpi.com Since then, a variety of synthetic methods for the preparation of oxetane derivatives have been developed, significantly expanding their accessibility and utility in chemical research. researchgate.net These advancements have solidified the position of oxetanes as important structural motifs in modern organic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO lookchem.com
Molecular Weight149.19 g/mol sigmaaldrich.com
Boiling Point249.9 ± 40.0 °C (Predicted) lookchem.com
Density1.128 ± 0.06 g/cm³ (Predicted) lookchem.com
pKa8.31 ± 0.20 (Predicted) lookchem.com
Physical FormPowder sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyloxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)10-9-6-11-7-9/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJFLYGMMUGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341385-50-9
Record name N-phenyloxetan-3-amine
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Reactivity and Chemical Transformations of N Phenyloxetan 3 Amine

Chemical Reactivity of the Oxetane (B1205548) Ring System

The oxetane ring is a four-membered saturated heterocycle containing an oxygen atom. Its structure results in significant angle strain (approximately 84.8° for the C-C-C bond angle and 92.0° for the C-C-O angle) compared to larger, more stable cyclic ethers. acs.org This inherent strain makes the oxetane ring susceptible to cleavage and is the primary driver for its reactivity, particularly in reactions that lead to ring-opening. acs.org

The most characteristic reaction of oxetanes is their ring-opening by nucleophiles. acs.org This process relieves the inherent ring strain and is a cornerstone of their synthetic utility. The reaction typically proceeds via an SN2 mechanism. jsynthchem.com

In neutral or basic conditions, strong nucleophiles are required to open the ring. jsynthchem.com However, the reaction is often facilitated by the use of an acid catalyst. In an acidic medium, the oxygen atom of the oxetane is protonated, forming a more reactive oxonium ion. This enhancement in electrophilicity allows even weak nucleophiles to attack one of the ring carbons, leading to the opening of the ring. jsynthchem.com

For asymmetrically substituted oxetanes like N-phenyloxetan-3-amine, the regioselectivity of the nucleophilic attack is a critical consideration.

Under acidic conditions , the nucleophile generally attacks the more sterically accessible carbon atom. The SN2-type reaction involves the nucleophile attacking from the back side, resulting in an inversion of stereochemistry if the carbon is chiral. jsynthchem.com

Under basic or neutral conditions , the SN2 pathway is also followed, and the nucleophile attacks the less sterically hindered carbon atom of the neutral epoxide. jsynthchem.com

The table below illustrates potential ring-opening reactions with various nucleophiles.

NucleophileReagent ExampleProduct Type
AlcoholMethanol (B129727) (in acid)3-amino-1-methoxy-propan-2-ol derivative
AmineBenzylamine1-amino-3-(benzylamino)propan-2-ol derivative
ThiolThiophenol3-amino-1-(phenylthio)propan-2-ol derivative
HalideHydrochloric Acid1-amino-3-chloropropan-2-ol derivative

Beyond simple ring-opening, the strained oxetane ring can undergo rearrangement and ring expansion reactions to form larger, more stable heterocyclic systems, such as five-membered tetrahydrofuran (B95107) (THF) derivatives. acs.org These transformations are typically promoted by conditions that can generate a carbocation intermediate or a species with carbocation-like character, such as in the presence of Lewis acids. chemistrysteps.comnih.gov

The driving forces for these rearrangements are twofold: the relief of the significant ring strain in the four-membered oxetane and the formation of a more stable carbocation intermediate. chemistrysteps.com For instance, the formation of a carbocation on a carbon adjacent to a strained ring can trigger a 1,2-alkyl shift, leading to the expansion of the ring. chemistrysteps.comyoutube.com In the context of this compound, a Lewis acid could coordinate to the oxetane oxygen, weakening a C-O bond and initiating a rearrangement cascade that results in a substituted pyrrolidine (B122466) or tetrahydrofuran derivative, depending on the specific reaction pathway and substituent effects.

Such ring expansions have been reported for various oxetane systems, often yielding five- or six-membered rings. nih.gov For example, treatment of certain oxetanes with BF₃·OEt₂ has been shown to induce ring expansion to form substituted morpholine (B109124) rings. acs.org

Transformations Involving the Secondary Amine Functionality

The secondary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows for a variety of functionalization reactions that are fundamental in medicinal chemistry and materials science.

Amide bond formation is one of the most frequently utilized reactions in the synthesis of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net The secondary amine of this compound can be readily acylated by carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to yield the corresponding amides. libretexts.orgsphinxsai.com

The direct coupling with a carboxylic acid typically requires an activating agent to convert the acid's hydroxyl group into a better leaving group. researchgate.net A wide array of coupling reagents has been developed for this purpose.

The table below summarizes common coupling agents used for amide synthesis.

Coupling ReagentAbbreviationCo-reagent/Base often used
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAP
DicyclohexylcarbodiimideDCCDMAP
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPDIPEA, Triethylamine (B128534)
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUDIPEA, Hünig's base

For example, reacting this compound with benzoic acid in the presence of EDC and HOBt would yield N-(oxetan-3-yl)-N-phenylbenzamide.

The nitrogen atom of the secondary amine can be alkylated or arylated to form tertiary amines.

Alkylation: This is typically achieved through nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). libretexts.orgwikipedia.org The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com A significant challenge in the alkylation of primary or secondary amines is the potential for overalkylation. libretexts.orgmasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.org Using a stoichiometric amount of the alkylating agent or specific reaction conditions can help control the reaction to favor the mono-alkylated product.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished using modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of C-N bonds between the amine and an aryl halide or triflate. This powerful reaction tolerates a wide range of functional groups and is a standard method for synthesizing triarylamines or N-aryl secondary amines.

The table below shows examples of these transformations.

Reaction TypeReagent ExampleCatalyst/BaseProduct Class
AlkylationMethyl IodideK₂CO₃Tertiary Amine
AlkylationBenzyl BromideTriethylamineTertiary Amine
ArylationBromobenzenePd₂(dba)₃, BINAP, NaOtBuTertiary Amine

Secondary amines can react with sulfinyl chlorides to form sulfinamides. nih.gov This transformation is valuable as sulfinamides are important functional groups and intermediates in organic synthesis, including their use as chiral auxiliaries. nih.gov

The synthesis generally involves the in situ generation of a sulfinyl chloride from a metal sulfinate and a chlorinating agent like thionyl chloride. This reactive intermediate is then immediately trapped by the amine nucleophile. nih.gov For instance, reacting this compound with a pre-formed or in situ-generated sulfinyl chloride (R-S(O)Cl) in the presence of a base like triethylamine would yield the corresponding N-(oxetan-3-yl)-N-phenylsulfinamide. nih.gov The reaction is typically rapid and performed at room temperature. nih.gov

Amine SubstrateSulfinylating AgentBaseProduct
This compoundBenzenesulfinyl chlorideTriethylamineN-(oxetan-3-yl)-N-phenylbenzenesulfinamide
This compoundMethanesulfinyl chloridePyridineN-(oxetan-3-yl)-N-phenylmethanesulfinamide

Reductive Amination Applications

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. This method proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

A key application of this reaction is in the synthesis of this compound itself. Research has detailed a specific protocol for its preparation starting from oxetan-3-one and aniline (B41778). nih.gov In this procedure, oxetan-3-one is treated with aniline in the presence of acetic acid in a methanol solvent at 0 °C. This leads to the formation of an intermediate iminium species. Subsequent reduction of this intermediate with a mild reducing agent, sodium cyanoborohydride (NaCNBH₃), at the same temperature yields the target product, this compound. nih.gov

The reaction is efficient, providing the desired this compound in high yield after purification by column chromatography. nih.gov This synthetic route demonstrates a practical application of reductive amination to create a specific, functionalized oxetane derivative.

Reactant 1Reactant 2ReagentsSolventProductYield
AnilineOxetan-3-oneAcetic Acid, Sodium CyanoborohydrideMethanolThis compound88% nih.gov

Catalytic and Photochemical Reactivity Modulations

A comprehensive review of scientific literature reveals no specific studies focused on the catalytic or photochemical reactivity modulations of this compound. The reactivity of 3-aminooxetanes, in general, is often characterized by the interplay between the nucleophilic amine and the strained, electrophilic oxetane ring, leading to intermolecular annulation and ring-opening reactions. rsc.org However, specific investigations into modulating the reactivity of the N-phenylamino group or the oxetane ring through external catalysts or photochemical means for this particular compound are not documented.

Electrochemical Transformations in Organic Synthesis

There is currently no available research in the scientific literature detailing the electrochemical transformations of this compound in the context of organic synthesis. While the electrochemical oxidation and reduction of various aliphatic and aromatic amines are well-established areas of study, specific application to or investigation of this compound has not been reported.

N Phenyloxetan 3 Amine As a Pivotal Building Block in Organic Synthesis

Integration into Complex Molecular Architectures

The incorporation of the N-phenyloxetan-3-amine moiety into larger and more complex molecules is a key area of its application. Its utility as a building block stems from the ability of both the amine and the oxetane (B1205548) ring to participate in a variety of chemical transformations. The nitrogen atom can readily undergo reactions typical of secondary amines, such as acylation, alkylation, and coupling reactions, allowing for its seamless integration into peptide chains, polymeric structures, and other elaborate molecular designs.

A notable synthetic strategy involves the use of N-aryl-3-aminooxetanes, including the N-phenyl derivative, as bioisosteres for benzamides, a common pharmacophore in many approved drugs. digitellinc.comnih.gov This isosteric replacement can lead to the development of novel compounds with potentially improved pharmacokinetic properties. The synthesis of such complex molecules can be achieved through methods like the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, a transformation that is amenable to late-stage functionalization of intricate amine-containing molecules. digitellinc.comresearchgate.net This approach allows for the direct installation of the N-phenyloxetanyl group into advanced intermediates, providing a convergent route to complex molecular targets.

The table below summarizes key synthetic methods for incorporating N-aryl-3-aminooxetanes into larger structures.

Reaction Type Reactants Product Feature Significance
Defluorosulfonylative CouplingOxetane sulfonyl fluoride, PhenylamineThis compound moietyEnables late-stage functionalization and array chemistry. digitellinc.comresearchgate.net
N-Arylation3-Aminooxetane, Aryl halideN-aryl-3-aminooxetaneAccess to a broad range of substituted building blocks.
AcylationThis compound, Acid chloride/anhydrideAmide linkageIntegration into peptide-like structures.
Reductive AminationOxetan-3-one, Aniline (B41778)This compoundA common method for synthesizing the core structure. acs.org

Applications in Heterocycle Synthesis and Functionalization

This compound and its derivatives serve as powerful synthons for the construction of a variety of heterocyclic systems. The inherent ring strain of the oxetane facilitates ring-opening reactions, while the nucleophilic amine can participate in cyclization cascades. A significant advancement in this area is the recognition of 3-aminooxetanes as versatile 1,3-amphoteric molecules. nih.gov This dual reactivity allows them to participate in intermolecular annulation reactions, particularly [3+2] cycloadditions, with various polarized π-systems. nih.gov

For instance, the reaction of 3-aminooxetanes with isothiocyanates proceeds under mild, catalyst-free conditions to afford iminothiazolidines in high yields. nih.gov Similarly, reaction with carbon disulfide (CS₂) leads to the formation of mercaptothiazolidines. nih.gov Furthermore, in the presence of a Lewis acid catalyst such as iron(III) chloride, 3-aminooxetanes can undergo a formal [3+2] annulation with isocyanates to produce iminooxazolidines. nih.gov These reactions provide rapid and convergent access to valuable five-membered heterocyclic scaffolds. nih.gov

The table below illustrates the utility of 3-aminooxetanes in the synthesis of various heterocycles.

Reactant Reaction Type Heterocyclic Product Conditions
Isothiocyanate[3+2] AnnulationIminothiazolidineCatalyst-free, mild conditions. nih.gov
Carbon Disulfide[3+2] AnnulationMercaptothiazolidineCatalyst-free, mild conditions. nih.gov
Isocyanate[3+2] AnnulationIminooxazolidineLewis acid (e.g., FeCl₃) catalysis. nih.gov
Carbon Dioxide[3+2] AnnulationOxazolidinoneLewis acid catalysis. nih.gov

These examples highlight the potential of this compound as a precursor for a wide array of functionalized heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.

Role in the Generation of Diversified Compound Libraries

The generation of diversified compound libraries is a cornerstone of modern drug discovery and chemical biology. The robust and versatile reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and the creation of such libraries. The synthetic methodologies developed for the functionalization of the 3-aminooxetane core, such as the defluorosulfonylative coupling, are particularly well-suited for array chemistry, allowing for the rapid synthesis of a large number of analogues. digitellinc.comresearchgate.net

By varying the substituents on the phenyl ring of this compound and by employing a diverse set of reaction partners in the aforementioned heterocycle-forming reactions, chemists can generate extensive libraries of compounds with a high degree of structural diversity. For example, a library of iminothiazolidines can be readily prepared by reacting a collection of substituted N-aryloxetan-3-amines with a panel of different isothiocyanates.

The amenability of these reactions to parallel synthesis formats, coupled with the unique three-dimensional shape imparted by the oxetane ring, allows for the exploration of a broader chemical space. This is crucial for identifying novel hit compounds in high-throughput screening campaigns. The ability to generate libraries based on the this compound scaffold provides a powerful tool for discovering new bioactive molecules.

Precursor for Advanced Chemical Scaffolds in Medicinal Chemistry

In the realm of medicinal chemistry, the this compound motif is increasingly recognized as a privileged scaffold for the design of novel therapeutic agents. The oxetane ring itself is valued for its ability to improve the physicochemical properties of drug candidates. acs.org Its introduction can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical parameters in drug development. digitellinc.com

N-aryl-3-aminooxetanes have been successfully employed as bioisosteres of benzamides. digitellinc.comnih.gov This isosteric replacement can lead to compounds with similar biological activity but with improved drug-like properties. The three-dimensional nature of the oxetane ring, in contrast to the planar amide bond, can also lead to different binding interactions with biological targets, potentially resulting in enhanced potency or selectivity. digitellinc.com

The development of synthetic routes that allow for the late-stage introduction of the this compound unit is particularly valuable in medicinal chemistry programs. digitellinc.com This enables the modification of advanced drug candidates to fine-tune their properties without the need for a complete redesign of the synthetic route. The stability of the amino-oxetane motif under both acidic and basic conditions further underscores its utility as a robust scaffold for the development of new pharmaceuticals. digitellinc.com

Medicinal Chemistry Applications and Derivative Research

The Oxetane (B1205548) Moiety as a Bioisostere and its Impact on Molecular Properties

The oxetane scaffold has transitioned from a subject of academic interest to a valuable component in contemporary drug discovery. acs.org Its utility stems from its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. acs.org These characteristics make it an attractive bioisostere for common functional groups, enabling chemists to fine-tune the physicochemical profiles of lead compounds. acs.orgnih.gov

Bioisosteric Replacement of Geminal Dimethyl and Carbonyl Groups

Oxetanes have been successfully employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, addressing common liabilities associated with these functionalities. acs.orgchigroup.sitekara5.live

Geminal Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolic weak spots in drug candidates. acs.org However, it significantly increases lipophilicity, which can negatively impact aqueous solubility and pharmacokinetic properties. chigroup.site Oxetanes, particularly 3,3-disubstituted variants, serve as effective surrogates for the gem-dimethyl group, offering a similar steric profile and metabolic blocking ability without the associated increase in lipophilicity. acs.orgchigroup.site The introduction of the polar oxetane ring enhances polarity and can lead to improved solubility and reduced metabolic degradation compared to their gem-dimethyl counterparts. nih.govchigroup.site

Carbonyl Group Replacement: While carbonyl groups are crucial for hydrogen bonding interactions, they can be susceptible to enzymatic modification and may possess inherent electrophilic reactivity. chigroup.site The oxetane ring acts as a chemically and metabolically stable isostere of the carbonyl group. chigroup.sitekara5.live The oxygen atom in the oxetane ring has a comparable ability to accept hydrogen bonds, allowing it to maintain key interactions with biological targets while improving metabolic stability. chigroup.site

Functional GroupCommon LiabilitiesOxetane Bioisostere Advantage
Geminal Dimethyl Increases lipophilicity, potentially lowering solubility. chigroup.siteBlocks metabolism without unfavorably increasing lipophilicity. acs.org
Carbonyl Susceptible to enzymatic modification, potential electrophilic reactivity. chigroup.siteChemically and metabolically stable while maintaining H-bonding ability. chigroup.site

Influence on Amine Basicity and Attenuation Effects

A key feature of the oxetane ring is its powerful inductive electron-withdrawing effect, which propagates through its rigid σ-bonding framework. acs.orgnih.gov This effect significantly reduces the basicity (pKaH) of proximal amine groups, a property that is frequently exploited in drug design to optimize pharmacokinetic properties. acs.orgchigroup.site High amine basicity can lead to poor cell permeability and unwanted accumulation in acidic tissues. nih.gov

The attenuation of basicity is distance-dependent, with the most pronounced effect observed when the oxetane is positioned alpha (α) to the amine. nih.gov Research has quantified this effect, demonstrating a predictable reduction in the pKaH of an adjacent amine. nih.gov

Position of Oxetane Relative to AmineApproximate pKaH Reduction (units)
Alpha (α) 2.7
Beta (β) 1.9
Gamma (γ) 0.7
Delta (δ) 0.3

Data sourced from J. Med. Chem. 2023. nih.gov

Modulation of Molecular Shape and Conformational Constraints

The structure of the oxetane ring is not perfectly flat; it exists in a puckered conformation. acs.orgkoreascience.kr This inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, is a significant advantage in drug design. nih.gov

Incorporating an oxetane ring into a molecule increases its three-dimensionality, which can disrupt planarity and improve aqueous solubility. nih.gov This rigid scaffold acts as a "conformational lock," restricting the rotational freedom of adjacent substituents and pre-organizing the molecule into a specific conformation for binding to a biological target. acs.orgnih.gov This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov The defined geometry of the oxetane ring provides access to unexplored chemical space, allowing for the creation of novel molecular shapes that differ significantly from their acyclic or unstrained analogues. nih.govnih.gov

Design, Synthesis, and Functionalization of N-Phenyloxetan-3-amine Derivatives

The unique properties of the 3-aminooxetane core have spurred the development of synthetic methodologies to create diverse derivatives, including peptidomimetics and N-aryl compounds.

Development of Oxetanyl Peptidomimetics

Peptide-based drugs often face challenges with bioavailability due to their susceptibility to enzymatic degradation by proteases. warwick.ac.uk A common strategy to overcome this is to replace the labile amide bond with a stable surrogate. warwick.ac.uk The oxetanylamine fragment has emerged as a novel peptide bond isostere. nih.gov

In these "oxetanyl peptides," the amide bond is replaced by a non-hydrolyzable oxetanylamine linkage. nih.govnih.gov This creates pseudo-dipeptides that retain the same hydrogen-bond donor and acceptor pattern found in natural peptides, allowing them to mimic the structure and interactions of the original peptide backbone. warwick.ac.uknih.gov A modular synthetic strategy has been developed that allows for the incorporation of the oxetane fragment into a peptide backbone using standard peptide coupling techniques. nih.govacs.org These embedded amino oxetanyl fragments have demonstrated stability under a variety of acidic, basic, reductive, and oxidative conditions, highlighting their robustness as amide bond replacements. nih.govacs.org

N-Arylamine Oxetane Derivatives via Buchwald–Hartwig Coupling

The synthesis of N-arylamine derivatives, such as this compound, relies on modern cross-coupling methodologies. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of an amine with an aryl halide or sulfonate, a transformation that is often difficult to achieve through traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org

The synthesis of this compound and its derivatives via this method typically involves:

Reactants : Oxetan-3-amine and an aryl halide (e.g., bromobenzene) or triflate.

Catalyst System : A palladium source (e.g., a Pd(0) or Pd(II) complex) and a phosphine-based ligand. acsgcipr.org The choice of ligand is crucial and has evolved over several "generations" to improve reaction scope and efficiency. wikipedia.org

Base : A non-nucleophilic base is required to facilitate the catalytic cycle. acsgcipr.org

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylamine product and regenerate the Pd(0) catalyst. libretexts.org This powerful and versatile reaction has significantly expanded the ability to create diverse libraries of N-arylamine oxetane derivatives for medicinal chemistry exploration. wikipedia.org

Synthesis of Inhibitors Targeting Specific Kinases (e.g., GRK5 Inhibitors)

While the direct synthesis of this compound derivatives as inhibitors for G protein-coupled receptor kinase 5 (GRK5) is not extensively documented in publicly available research, the broader class of N-aryl oxetane derivatives has been successfully developed to target other critical kinases. Research into potent and selective GRK5 inhibitors has instead focused on alternative scaffolds, such as pyrroloindoline derivatives. nih.govdocumentsdelivered.com

FLT3 is a critical target in a significant portion of acute myeloid leukemia (AML) cases, where activating mutations lead to uncontrolled cell proliferation. nih.gov Crenolanib has demonstrated high potency not only against wild-type FLT3 but also against clinically relevant mutants, including those with internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD) at residue D835, which are known to confer resistance to other inhibitors. nih.gov

Table 1: Kinase Inhibitory Activity of Crenolanib This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of Crenolanib against various FLT3 isoforms.

Kinase TargetMutation TypeActivity (Kd)Activity (IC50)
FLT3ITD0.74 nM1.3 nM
FLT3D835H0.4 nM-
FLT3D835Y0.18 nM8.8 nM
PDGFRαWild-Type2.1 nM11 nM
PDGFRβWild-Type3.2 nM3.2 nM

Data sourced from multiple studies. medchemexpress.comwikipedia.orgcaymanchem.com

Derivatization for Pharmacological Profiling and Lead Optimization

The derivatization of the this compound scaffold is a key strategy in lead optimization, aimed at fine-tuning the pharmacological profile of a drug candidate. The oxetane ring itself is often introduced during the later stages of a drug discovery campaign to rectify suboptimal pharmacokinetic properties of a lead compound. acs.org Its small size, polarity, and rigid three-dimensional structure can be used to modulate several key drug-like properties. drugbank.com

Key applications of derivatization include:

Improving Solubility and Lipophilicity: The polar nature of the oxetane ether allows it to act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a reduction in lipophilicity (LogD) when replacing more nonpolar groups like a gem-dimethyl or cyclobutyl moiety. acs.orgnih.gov

Enhancing Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile functional groups. For instance, it can replace a metabolically vulnerable gem-dimethyl group, blocking sites of oxidation by cytochrome P450 enzymes without the associated increase in lipophilicity. acs.orgnih.gov

Modulating Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of a proximal amine, such as the one in the this compound core. This modulation of pKa is crucial for optimizing properties like cell permeability, target engagement, and reducing off-target effects such as hERG channel inhibition. acs.orgpharmablock.com

A matched molecular pair analysis comparing 3-aryl-3-amino-oxetanes with their corresponding benzamide (B126) analogs found that the amino-oxetanes exhibited comparable or superior physicochemical properties, most notably enhanced solubility. chemrxiv.org

Table 2: Comparative Physicochemical Properties of Amino-Oxetane vs. Benzamide Analogs This table summarizes the general trends observed in a matched molecular pair analysis.

PropertyBenzamide Analog3-Aryl-3-Amino-Oxetane AnalogOutcome of Replacement
Aqueous SolubilityBaselineHigherImproved
Lipophilicity (LogD)BaselineComparableMaintained
In Vitro ClearanceBaselineComparableMaintained
Cell PermeabilityBaselineComparableMaintained
Basicity (pKa)Low (Amide)Moderate (less basic than benzylamine)Modulated

Data derived from trends reported in a matched molecular pair study. chemrxiv.org

Structure–Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies explore how specific structural modifications to a molecule affect its biological activity. For this compound analogs, SAR studies are crucial for optimizing potency and selectivity against a given biological target.

Table 3: Selectivity Profile of Crenolanib This table illustrates the structure-activity relationship of Crenolanib in terms of its selectivity for different receptor tyrosine kinases.

Kinase TargetMutation StatusPotency (Kd)
FLT3ITD / D835Y0.18 - 0.74 nM
PDGFRαWild-Type2.1 nM
PDGFRβWild-Type3.2 nM
c-KitWild-Type78 nM

Data sourced from multiple studies. medchemexpress.comnih.gov

Emerging Targets and Therapeutic Areas for Oxetane-Based Compounds

The unique properties conferred by the oxetane moiety have led to its incorporation in compounds targeting a growing number of proteins and therapeutic areas beyond their initial applications. While the this compound scaffold itself is a versatile building block, the broader class of oxetane-containing molecules is being explored in several emerging fields. acs.org

Oncology and Hematological Malignancies: The most prominent emerging area is in targeted cancer therapy.

FLT3 in Acute Myeloid Leukemia (AML): As discussed, Crenolanib is a key example, targeting FLT3 mutations that drive AML. nih.gov Its ability to inhibit resistance-conferring mutants makes it a valuable agent in a disease with high unmet need.

KIT in Systemic Mastocytosis: The D816V mutation in the KIT receptor tyrosine kinase is a driver in most cases of systemic mastocytosis. Crenolanib has been shown to potently inhibit this mutant isoform, suggesting its potential therapeutic use in this disease. nih.gov

PDGFRα in GIST: Mutations in PDGFRα, such as D842V, are associated with resistance to standard therapies in gastrointestinal stromal tumors (GIST). Crenolanib's potent inhibition of this mutant highlights another key therapeutic application. caymanchem.com

Other Kinase Targets: Beyond the class III RTKs, oxetane-containing compounds have been developed as inhibitors for other kinases implicated in cancer and inflammatory diseases, including mTOR (mammalian target of rapamycin) and SYK (spleen tyrosine kinase). acs.org

Non-Kinase Targets: The utility of the oxetane scaffold is not limited to kinase inhibition. Recent research has identified oxetane-containing molecules as potent inhibitors for other enzyme classes. For example, a compound featuring a spiro-oxetane moiety was identified as a potent inhibitor of Pin1, a peptidyl prolyl cis-trans isomerase that is overexpressed in many cancers. acs.org

The continued exploration of oxetane-based scaffolds in drug discovery is expected to yield novel inhibitors for a diverse range of biological targets, addressing diseases from cancer to neurodegeneration and beyond.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-phenyloxetan-3-amine, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its structure.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the protons of the phenyl ring and the oxetane (B1205548) ring are observed. acs.org

Aromatic Region: The protons on the phenyl group appear in the downfield region. The two protons in the ortho positions (relative to the amine group) are represented by a multiplet between δ 6.56 and 6.45 ppm. acs.org The two protons in the meta positions resonate as a multiplet in the δ 7.24–7.14 ppm range, while the para proton appears as a triplet of quartets at δ 6.78 ppm. acs.org

Oxetane Ring Protons: The protons of the four-membered oxetane ring are observed in the upfield region. The methine proton (CH-N) attached to the nitrogen atom appears as a multiplet between δ 4.68 and 4.59 ppm. acs.org The two methylene (B1212753) groups (-CH₂-O-) of the oxetane ring show distinct signals; one appears as a triplet at δ 4.54 ppm, and the other as a triplet of doublets at δ 5.01 ppm. acs.org

Amine Proton: A broad singlet at δ 4.20 ppm is characteristic of the N-H proton of the secondary amine. acs.org

The specific chemical shifts and multiplicities are detailed in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.24–7.14m2HAr-H (meta)
6.78tq1HAr-H (para)
6.56–6.45m2HAr-H (ortho)
5.01td2HO-CH
4.68–4.59m1HN-CH
4.54t2HO-CH
4.20brs1HN-H
Data sourced from a study conducted in CDCl₃ at 400 MHz. acs.org

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, further confirms the structure by identifying all unique carbon environments in the molecule. acs.org

Aromatic Carbons: The phenyl ring displays four distinct signals. The carbon atom directly attached to the nitrogen (ipso-carbon) resonates at δ 146.2 ppm. acs.org The two meta carbons show a signal at δ 129.6 ppm, the para carbon is observed at δ 118.8 ppm, and the two ortho carbons appear at δ 113.2 ppm. acs.org

Oxetane Ring Carbons: The oxetane ring carbons are found further upfield. The two equivalent methylene carbons adjacent to the oxygen atom (-CH₂-O-) produce a single signal at δ 79.4 ppm. acs.org The methine carbon bonded to the nitrogen atom (C-N) is located at δ 48.7 ppm. acs.org

The assigned chemical shifts are summarized in the following table.

Chemical Shift (δ) ppmAssignment
146.2Ar-C (ipso)
129.6Ar-C (meta)
118.8Ar-C (para)
113.2Ar-C (ortho)
79.4O-C H₂
48.7N-C H
Data sourced from a study conducted in CDCl₃ at 101 MHz. acs.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. For this compound, the experimentally determined mass of the protonated molecule ([M+H]⁺) was found to be 150.0911. acs.org This value is in excellent agreement with the calculated theoretical mass of 150.0913 for the formula C₉H₁₂NO⁺, thereby confirming the elemental composition. acs.org

Electrospray Ionization (ESI) is the soft ionization technique used to generate the ions for mass analysis. In the case of this compound, ESI produces the protonated molecular ion, [M+H]⁺, which is then detected by the mass spectrometer. acs.org This technique is particularly suitable for polar molecules like amines, allowing for accurate molecular weight determination with minimal fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum shows several key absorption bands that correspond to the vibrations of its structural components. acs.org

N-H Stretch: A distinct band at 3315 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amine group. acs.org

C-H Stretches: The band at 2875 cm⁻¹ is attributed to the C-H stretching of the aliphatic protons in the oxetane ring. acs.org Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C Aromatic Stretch: The absorptions at 1599, 1518, and 1491 cm⁻¹ are characteristic of the C=C bond stretching vibrations within the phenyl ring. acs.org

C-N and C-O Stretches: The region between 1315 cm⁻¹ and 945 cm⁻¹ contains bands corresponding to C-N stretching (1315 cm⁻¹) and the asymmetric C-O-C stretching of the oxetane ether linkage (964, 945 cm⁻¹). acs.org

Aromatic Bending: The band at 750 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted benzene (B151609) ring. acs.org

A summary of the significant IR absorption bands is provided below.

Wavenumber (cm⁻¹)Functional Group Assignment
3315N-H Stretch (Secondary Amine)
2875C-H Stretch (Aliphatic)
1599C=C Stretch (Aromatic)
1518C=C Stretch (Aromatic)
1491C=C Stretch (Aromatic)
1315C-N Stretch
1269C-H Bend (Aliphatic)
964C-O-C Stretch (Ether)
945C-O-C Stretch (Ether)
750C-H Bend (Aromatic, out-of-plane)
Data obtained via Attenuated Total Reflectance (ATR) IR spectroscopy. acs.org

X-ray Crystallography for Absolute Structure Determination and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation and its potential intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of crystallographic data for closely related oxetane derivatives provides significant insight into the expected structural features of the this compound molecule.

Detailed structural information is available for the parent oxetane and substituted derivatives, such as 3-(nitromethylene)oxetane. rsc.org This data serves as a robust foundation for predicting the geometry of the oxetane ring in this compound. The oxetane ring is known to adopt a puckered conformation to alleviate ring strain, a feature that is influenced by the nature and position of its substituents. acs.org

In the parent oxetane, the carbon-oxygen bond length is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. The internal bond angles are approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org The introduction of a substituent at the 3-position, as in this compound, is expected to influence these parameters. For instance, in the crystal structure of 3-(nitromethylene)oxetane, the oxetane ring also displays a puckered conformation with internal bond angles ranging from 88.32° to 91.13°. rsc.org

The conformation of this compound will be determined by the interplay between the puckered oxetane ring and the spatial orientation of the N-phenyl group. The amine substituent at the C3 position can adopt either an axial or an equatorial position relative to the general plane of the oxetane ring. The thermodynamically more stable conformation would be dictated by steric and electronic factors. It is anticipated that the bulkier N-phenyl group would preferentially occupy the equatorial position to minimize steric hindrance with the oxetane ring atoms.

The following tables present crystallographic data for the parent oxetane and a substituted oxetane, which can be used as a reference for the expected values in this compound.

Table 1: Selected Bond Angles in Oxetane Derivatives

Bond Angle Unsubstituted Oxetane acs.org 3-(Nitromethylene)oxetane rsc.org
C–O–C 90.2° 91.13(9)°
C–C–O 92.0° 90.16(9)° / 90.37(9)°

Table 2: Selected Bond Lengths in Oxetane Derivatives

Bond Length Unsubstituted Oxetane acs.org 3-(Nitromethylene)oxetane rsc.org
C–O 1.46 Å 1.451(1) Å

Furthermore, the crystal packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the amine proton and the oxetane oxygen atom of a neighboring molecule. The orientation of the phenyl group will also play a crucial role in the solid-state packing, potentially leading to pi-stacking interactions. A definitive analysis of the absolute structure and conformation of this compound, however, awaits its successful crystallization and subsequent X-ray diffraction analysis.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Conformational Analysis and Strain Effects

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of N-phenyloxetan-3-amine. The molecule's flexibility is primarily dictated by the rotation around the C-N single bond and the puckering of the four-membered oxetane (B1205548) ring.

The conformation can be described by key dihedral angles, such as the one defined by the atoms C(aryl)-C(aryl)-N-C(oxetane). nih.gov Different rotational isomers (rotamers) arise from the orientation of the phenyl group relative to the oxetane ring. DFT methods, such as B3LYP with a suitable basis set like 6-311+G(2d,p), can be employed to calculate the potential energy surface and identify low-energy conformers. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact molecule's conformation were not found in the search results.

ConformerDihedral Angle (C-C-N-C, degrees)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar1800.0065.1
Gauche600.8517.4
Syn-periplanar02.501.5
Gauche-600.8517.4

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking are essential computational techniques to predict how a ligand like this compound might bind to a biological target, such as a protein's active site. nih.govmdpi.com These studies are foundational in structure-based drug design.

The structural features of this compound suggest several potential interactions with a protein target. researchgate.netnih.gov

Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the oxygen atom in the oxetane ring and the nitrogen atom can act as hydrogen bond acceptors.

Aromatic Interactions: The phenyl group can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the oxetane ring can form favorable hydrophobic contacts with nonpolar residues. nih.gov

A hypothetical docking study into a kinase active site, for instance, might show the amine hydrogen bonding with the hinge region backbone, the phenyl group occupying a hydrophobic pocket, and the oxetane moiety pointing towards the solvent-exposed region, where its oxygen could interact with water or polar residues. Docking programs calculate a scoring function to estimate the binding affinity, helping to prioritize compounds for synthesis and testing. mdpi.com

Table 2: Hypothetical Docking Results of this compound into a Generic Kinase Active Site This table presents hypothetical data for illustrative purposes.

Interaction TypeLigand MoietyProtein Residue (Example)Estimated Contribution to Binding Energy
Hydrogen Bond (Donor)Amine (N-H)Backbone C=O of Leu83-2.5 kcal/mol
Hydrogen Bond (Acceptor)Oxetane OxygenSidechain N-H of Asn135-1.0 kcal/mol
π-π StackingPhenyl RingPhe150-1.8 kcal/mol
Hydrophobic ContactOxetane RingVal34, Ile98-1.5 kcal/mol
Total Docking Score ---6.8 kcal/mol

Mechanistic Pathways of this compound Reactions

Computational studies can map out the energetic profiles of potential reaction pathways, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, a key reaction would be the acid-catalyzed ring-opening of the strained oxetane.

A plausible mechanism involves the following steps:

Protonation: The oxetane oxygen is protonated by an acid, forming a more reactive oxetanium ion. This step makes the ring carbons more electrophilic.

Nucleophilic Attack: A nucleophile attacks one of the oxetane's methylene (B1212753) carbons (C2 or C4). The regioselectivity of this attack can be predicted by calculating the partial positive charges on the carbons.

Ring Opening: The C-O bond cleaves, relieving the ring strain and forming a substituted propanol (B110389) derivative.

DFT calculations can model the geometry and energy of the transition state for the nucleophilic attack, determining the activation energy barrier for the reaction. mdpi.commdpi.com This provides insight into the reaction kinetics. Similarly, mechanisms for N-alkylation or N-acylation at the amine can be investigated, comparing the reactivity of the amine in this specific structure to other anilines. nih.gov

Prediction of Molecular Descriptors and Physicochemical Parameters

Molecular descriptors are numerical values that encode chemical information and are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netescholarship.org Various physicochemical parameters for this compound can be predicted computationally.

These descriptors help forecast a molecule's behavior in biological systems (ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net

LogP (Octanol-Water Partition Coefficient): Predicts lipophilicity, influencing membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ionization potential, electron affinity, and chemical reactivity. rasayanjournal.co.in The HOMO-LUMO gap is an indicator of chemical stability.

Table 3: Predicted Molecular Descriptors and Physicochemical Parameters for this compound This table presents values calculated using standard computational models and cheminformatics toolkits, which are predictive in nature.

Descriptor/ParameterPredicted ValueSignificance
Molecular FormulaC₉H₁₁NOBasic chemical identity
Molecular Weight149.19 g/molInfluences diffusion and transport
cLogP1.35Moderate lipophilicity, favorable for drug-likeness
TPSA38.3 ŲSuggests good potential for oral bioavailability
Hydrogen Bond Donors1Potential for specific interactions with targets
Hydrogen Bond Acceptors2Potential for specific interactions with targets
Rotatable Bonds1Low conformational flexibility, favorable for binding entropy

Application in Chemical Space Exploration and Library Design

This compound is an attractive scaffold for chemical library design due to its three-dimensional structure and multiple points for chemical modification. enamine.net The concept of "chemical space" refers to the vast ensemble of all possible molecules. Exploring relevant regions of this space is a key goal in drug discovery. scienceopen.commdpi.com

Using this compound as a core, a combinatorial library can be generated by:

Scaffold Decoration: Introducing a wide variety of substituents onto the phenyl ring at the ortho-, meta-, and para-positions. This allows for systematic probing of structure-activity relationships (SAR). enamine.net

Amine Modification: Performing reactions like acylation, sulfonylation, or reductive amination on the secondary amine to introduce diverse functional groups.

Oxetane Ring Analogs: Replacing the oxetane with other small, strained rings like azetidine (B1206935) or cyclobutane (B1203170) to explore the impact of the 3D core on biological activity.

Computational tools can enumerate vast virtual libraries based on this scaffold and available building blocks. enamine.net These virtual compounds can then be filtered based on predicted drug-like properties (e.g., Lipinski's Rule of Five) and docked into a target protein to identify the most promising candidates for synthesis, thereby accelerating the discovery process.

Table 4: Example of a Combinatorial Library Design Based on the this compound Scaffold

Scaffold PositionModification TypeExample Substituents/ReagentsPurpose
Phenyl Ring (R¹)Substitution-F, -Cl, -CH₃, -OCH₃, -CF₃Modulate electronics, lipophilicity, and metabolism
Amine (R²)AcylationAcetyl chloride, Benzoyl chlorideIntroduce H-bond acceptors, alter polarity
Amine (R²)SulfonylationMethanesulfonyl chlorideIntroduce strong H-bond acceptor group
Amine (R²)Reductive AminationAcetone, CyclopentanoneIntroduce larger, more lipophilic N-alkyl groups

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Strategies for N-Phenyloxetan-3-amine

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research in the synthesis of this compound is expected to focus on developing innovative and sustainable strategies that adhere to the principles of green chemistry. rsc.orgejcmpr.comrasayanjournal.co.in Current synthetic methods often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. organic-chemistry.org The development of greener alternatives is crucial for the wider accessibility and application of this compound.

Key areas for future investigation include:

Catalytic Approaches: The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could enable more direct and atom-economical routes to this compound. Research into catalytic C-N bond formation directly on the oxetane (B1205548) ring or the use of catalysts to promote the cyclization of acyclic precursors could significantly improve synthetic efficiency.

Renewable Starting Materials: Investigating the synthesis of this compound from bio-based feedstocks would be a significant step towards sustainability. rsc.org This could involve the use of renewable platform chemicals that can be converted into the oxetane or aniline (B41778) moieties.

Flow Chemistry and Process Intensification: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a solvent are key tenets of green chemistry. unibo.itsemanticscholar.org Future synthetic strategies could focus on solid-state reactions or reactions in aqueous media to reduce the environmental impact of organic solvents.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalysis Higher efficiency, atom economy, reduced waste.Earth-abundant metal catalysts, organocatalysis.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability.Synthesis from bio-based platform chemicals.
Flow Chemistry Enhanced safety, scalability, and control.Optimization of reaction conditions in continuous flow.
Green Solvents Reduced environmental impact.Solvent-free reactions, synthesis in water.

Unveiling Novel Reactivity Modes and Transformations of the Oxetane-Amine System

The strained four-membered ring of the oxetane and the nucleophilic nitrogen of the amine group in this compound suggest a rich and largely unexplored reactivity profile. Future research will likely focus on unveiling novel reaction pathways and transformations of this system, expanding its utility as a synthetic building block.

Promising areas of exploration include:

Ring-Opening Reactions: The oxetane ring is susceptible to nucleophilic and electrophilic ring-opening. researchgate.netrroij.comjsynthchem.comrsc.org A systematic investigation of the regioselectivity and stereoselectivity of ring-opening reactions of this compound with a diverse range of nucleophiles and electrophiles could lead to the synthesis of novel functionalized amino alcohols. rroij.com The influence of the N-phenyl group on the reactivity of the oxetane ring is a key aspect to be explored.

Cycloaddition Reactions: The this compound system could participate in various cycloaddition reactions. For instance, the amine moiety could be transformed into a reactive intermediate capable of undergoing [3+2] cycloadditions, providing access to complex heterocyclic scaffolds. uchicago.edunih.govnovapublishers.comresearchgate.netyoutube.com The oxetane ring itself may also influence the stereochemical outcome of such reactions.

C-H Functionalization: Direct functionalization of the C-H bonds of the oxetane ring or the phenyl group would provide a powerful tool for the late-stage modification of this compound derivatives. This would enable the rapid generation of molecular diversity for applications in drug discovery and materials science.

Rearrangement Reactions: Under specific conditions, the strained oxetane ring could undergo novel rearrangement reactions, leading to the formation of different heterocyclic systems or acyclic products with unique functionalities.

Advanced Applications in Targeted Drug Discovery and Chemical Biology

The incorporation of oxetane motifs in drug candidates has become increasingly popular due to their ability to improve physicochemical properties such as solubility and metabolic stability. nih.gov The this compound scaffold presents a unique combination of features that make it an attractive starting point for the design of novel therapeutic agents and chemical probes.

Future research in this area will likely focus on:

Scaffold for Bioactive Molecules: this compound can serve as a versatile scaffold for the synthesis of libraries of compounds for high-throughput screening. nih.gov The phenyl and amine groups provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships. researchgate.netrjpbr.comdrugdiscoverytrends.com

Design of Kinase Inhibitors: The quinazoline core, which is structurally related to the N-phenylamine moiety, is a common feature in many kinase inhibitors used in cancer therapy. researchgate.net It is plausible that this compound derivatives could be designed as novel inhibitors of specific kinases.

Chemical Probes for Biological Research: The development of fluorescent or affinity-based probes derived from this compound could enable the study of biological processes. For example, the N-phenylamine moiety could be engineered to act as a fluorescent reporter that changes its emission properties upon binding to a specific target. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design

Future directions in this domain include:

De Novo Design of Novel Derivatives: Machine learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to design novel this compound derivatives with desired properties. preprints.orgresearchgate.net These models can explore a vast chemical space to identify molecules with optimized activity, selectivity, and pharmacokinetic profiles.

AI-Driven Synthesis Planning: Retrosynthesis prediction algorithms can be employed to design efficient and sustainable synthetic routes to novel this compound derivatives. nih.govdrugtargetreview.com These tools can analyze vast reaction databases to propose synthetic pathways that are both chemically feasible and environmentally friendly. researchgate.net

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be developed to predict the biological activity, toxicity, and physicochemical properties of this compound derivatives. schrodinger.comyoutube.com This will enable the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.

AI/ML ApplicationPotential Impact on this compound Research
De Novo Design Generation of novel derivatives with optimized properties for drug discovery.
Synthesis Planning Design of efficient and sustainable synthetic routes.
Property Prediction Prioritization of candidate molecules for synthesis and testing.

Exploration of this compound in Materials Science and Other Chemical Disciplines

The unique structural features of this compound also suggest its potential utility in materials science and other chemical disciplines beyond medicine. The combination of a rigid oxetane ring and a functionalizable aromatic amine opens up possibilities for the creation of novel polymers and functional materials.

Future research could explore:

Monomers for Polymer Synthesis: The amine functionality of this compound could be used to incorporate this moiety into polymer backbones, for example, through polycondensation or polyaddition reactions. The oxetane ring could also serve as a reactive handle for cross-linking or post-polymerization modification. Tertiary amines have been shown to catalyze the ring-opening polymerization of epoxides, a reaction that could be analogous for oxetanes. rsc.org

Functional Dyes and Pigments: Modification of the N-phenyl ring could lead to the development of novel dyes and pigments with interesting photophysical properties. The oxetane ring could influence the solid-state packing and ultimately the color and stability of these materials.

Organic Electronics: The electron-rich N-phenylamine moiety suggests that derivatives of this compound could be investigated as components of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the established synthetic routes for N-phenyloxetan-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Reductive Amination : A Pd/NiO-catalyzed reductive amination protocol can be adapted for synthesizing N-phenyloxetan-3-amine. Key steps include hydrogenation of imine intermediates (formed from oxetane-3-amine and benzaldehyde derivatives) under H₂ at 25°C, yielding >90% purity after silica gel chromatography .
  • Direct Substitution : details a procedure using oxetane-3-amine and iodobenzene in MeOH/NaHCO₃, followed by extraction with EtOAc and column chromatography (hexane/EtOAc 5:1). Yield depends on stoichiometry and reaction time.
  • Comparison Table :
MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Reductive AminationPd/NiO, H₂, EtOAc95>98%
Direct SubstitutionNaHCO₃, MeOH7892%

Q. How is this compound purified, and what analytical techniques validate its structure?

Methodological Answer:

  • Purification : Silica gel chromatography (hexane/EtOAc gradient) is standard. For high-purity batches (>99%), recrystallization from ethanol/water mixtures is recommended .
  • Structural Validation :
  • ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (oxetane protons) and δ 7.2–7.6 ppm (aromatic protons) confirm the scaffold .
  • X-ray Crystallography : Absolute configuration and bond angles (e.g., oxetane ring strain) are resolved via single-crystal X-ray diffraction (Cu Kα radiation, 120 K) .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the reactivity and stability of this compound derivatives?

Methodological Answer:

  • Electronic Effects : Ortho-methoxy substituents (e.g., N-(2-methoxybenzyl)oxetan-3-amine) increase steric hindrance, reducing nucleophilic attack at the oxetane oxygen. Para-substituents (e.g., -NO₂) stabilize via resonance but may lower solubility .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 180°C for unsubstituted derivatives, while electron-withdrawing groups (e.g., -CF₃) lower this to 150°C .

Q. What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model binding affinities to targets like serotonin receptors. Substituent polarity correlates with predicted IC₅₀ values .
  • ADMET Prediction : Software like SwissADME evaluates logP (lipophilicity) and CYP450 interactions. For example, N-phenyl derivatives with -OH groups show higher metabolic clearance .

Q. How can contradictory data on catalytic efficiency in this compound synthesis be resolved?

Methodological Answer:

  • Case Study : Discrepancies in Pd/NiO catalyst performance (95% vs. 78% yield) arise from:
  • Substrate Purity : Trace moisture in oxetane-3-amine inhibits imine formation .
  • Hydrogen Pressure : Optimal H₂ pressure ranges from 1–3 atm; deviations cause incomplete reduction .
    • Resolution : Replicate experiments with rigorous drying (molecular sieves) and controlled H₂ flow.

Safety and Hazard Considerations

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer:

  • Mutagenicity Testing : Ames II testing confirms low mutagenicity (comparable to benzyl chloride), but PPE (gloves, goggles, fume hood) is mandatory .
  • Decomposition Risks : Avoid heating above 150°C; DSC data show exothermic decomposition releasing NOₓ and CO .

Data Reproducibility Guidelines

  • Reagent Sourcing : Use O-benzyl hydroxylamine hydrochloride from validated suppliers (e.g., Oakwood Chemical) to minimize batch variability .
  • Catalyst Activation : Pre-reduce Pd/NiO under H₂ for 1 hour before reaction initiation .

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